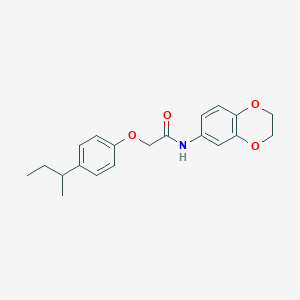![molecular formula C20H25N3O B251562 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)
3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MP-10, is a potent and selective dopamine D3 receptor antagonist. It has been used in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A study synthesized a series of benzamides, including compounds similar to 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, investigating their potential as therapeutic agents for Alzheimer’s disease. These compounds showed promising enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer's treatment (Hussain et al., 2016).
Metabolism Study
Research on a novel antidepressant, Lu AA21004, which shares structural similarities with the compound , identified the key enzymes involved in its metabolic process. This study is significant for understanding how similar compounds are metabolized in the human body (Hvenegaard et al., 2012).
NO Production Inhibition
Benzamide derivatives, closely related to the compound of interest, were studied for their ability to inhibit nitric oxide (NO) production in microglia cells. This has implications in reducing inflammation and neuronal damage in various neurological disorders (Kim et al., 2009).
Pharmaceutical Quality Control
A study developed a method for the separation of imatinib mesylate and related substances, including compounds similar to 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. This is crucial for ensuring the purity and efficacy of pharmaceutical products (Ye et al., 2012).
Treatment of Benign Prostatic Hyperplasia
Research on RWJ 69442, a compound structurally related to 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, highlighted its potential as a treatment for benign prostatic hyperplasia. This demonstrates the compound's relevance in urological health (Kuo et al., 2001).
Antibacterial Activities
A study on novel 1,4-disubstituted piperazines, a class to which the compound belongs, evaluated their antibacterial activities against resistant bacterial strains. This suggests potential applications in combating antibiotic-resistant infections (Shroff et al., 2022).
HIV Entry Inhibition
Research on the CCR5 receptor-based mechanism of action of 873140, a compound with structural similarities, demonstrated potent antiviral effects for HIV-1. This suggests potential applications in HIV treatment (Watson et al., 2005).
Mitosis Inhibition in Plant Cells
A study on N-(1,1-dimethylpropynyl) benzamide series, related to the compound of interest, showed potent inhibition of mitosis in plant cells. This could be significant for agricultural applications (Merlin et al., 1987).
Propiedades
Fórmula molecular |
C20H25N3O |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O/c1-15-4-5-17(14-16(15)2)20(24)21-18-6-8-19(9-7-18)23-12-10-22(3)11-13-23/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Clave InChI |
IDYDMROROFLLRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)


![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)

